N-(4-methoxybenzyl)-2-(4-methoxyphenoxy)acetamide
Overview
Description
N-(4-methoxybenzyl)-2-(4-methoxyphenoxy)acetamide is an organic compound characterized by the presence of methoxybenzyl and methoxyphenoxy groups attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-2-(4-methoxyphenoxy)acetamide typically involves the following steps:
Starting Materials: 4-methoxybenzylamine and 4-methoxyphenol.
Formation of Intermediate: The reaction begins with the protection of the amine group in 4-methoxybenzylamine using a suitable protecting group.
Acylation: The protected amine is then acylated with 2-chloroacetyl chloride to form the intermediate N-(4-methoxybenzyl)-2-chloroacetamide.
Substitution Reaction: The intermediate undergoes a nucleophilic substitution reaction with 4-methoxyphenol to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Catalysts: Use of catalysts to increase reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and intermediates.
Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acetamide group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving electrophiles such as bromine or nitrating agents.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of N-(4-methoxybenzyl)-2-(4-methoxyphenoxy)ethylamine.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Scientific Research Applications
N-(4-methoxybenzyl)-2-(4-methoxyphenoxy)acetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a precursor for the synthesis of pharmacologically active compounds.
Material Science: Utilized in the development of novel materials with specific properties.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The methoxy groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxybenzyl)-2-(4-methoxyphenoxy)ethanamide: Similar structure with an ethanamide backbone.
N-(4-methoxybenzyl)-2-(4-methoxyphenoxy)propionamide: Contains a propionamide backbone.
Uniqueness
N-(4-methoxybenzyl)-2-(4-methoxyphenoxy)acetamide is unique due to its specific combination of methoxybenzyl and methoxyphenoxy groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-20-14-5-3-13(4-6-14)11-18-17(19)12-22-16-9-7-15(21-2)8-10-16/h3-10H,11-12H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBWEJYHDCSHMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)COC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70972285 | |
Record name | 2-(4-Methoxyphenoxy)-N-[(4-methoxyphenyl)methyl]ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70972285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49668768 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5686-48-6 | |
Record name | 2-(4-Methoxyphenoxy)-N-[(4-methoxyphenyl)methyl]ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70972285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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